molecular formula C18H20N4O6S B2839818 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 851094-81-0

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2839818
CAS No.: 851094-81-0
M. Wt: 420.44
InChI Key: ZXWVYNPZEJCVIQ-UHFFFAOYSA-N
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Description

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (IUPAC name: N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide) is a 1,3,4-oxadiazole derivative featuring a dihydro-1,4-dioxin moiety and a piperidinylsulfonyl substituent. Its molecular formula is C₂₂H₂₂N₄O₆S, with an average mass of 470.50 g/mol and a monoisotopic mass of 470.1264 Da . The compound is structurally characterized by:

  • A 1,3,4-oxadiazole core, a heterocyclic scaffold known for metabolic stability and diverse bioactivity.
  • A 4-(piperidin-1-ylsulfonyl)benzamide group at the 2-position, contributing to solubility and target-binding specificity.

Purity is typically confirmed via HPLC (95–100%) and structural validation via NMR and ESI-MS .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S/c23-16(19-18-21-20-17(28-18)15-12-26-10-11-27-15)13-4-6-14(7-5-13)29(24,25)22-8-2-1-3-9-22/h4-7,12H,1-3,8-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVYNPZEJCVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The table below highlights key structural analogs, emphasizing substituent variations, synthetic yields, and reported bioactivities:

Compound Name / ID Substituents (R₁, R₂) Molecular Formula Yield (%) Purity (%) Bioactivity (if reported) Reference
Target Compound R₁: 5,6-dihydro-1,4-dioxin; R₂: piperidinylsulfonyl C₂₂H₂₂N₄O₆S N/A N/A Not explicitly reported
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) R₁: dihydrodioxin; R₂: 3-CF₃ C₁₉H₁₄F₃N₃O₅ 35 95.0 Ca²+/calmodulin inhibition
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide R₁: 4-methoxyphenyl; R₂: benzyl(methyl)sulfamoyl C₂₆H₂₆N₄O₅S N/A N/A Antifungal (C. albicans)
OZE-II: N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide R₁: 3,5-dimethoxyphenyl; R₂: oxazolidinylsulfonyl C₂₃H₂₆N₄O₈S N/A N/A Antimicrobial (S. aureus)
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (50) R₁: cyclohexyl; R₂: 4-isopropoxy C₁₉H₂₅N₃O₃ 18 95.1 Not reported

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Piperidinylsulfonyl vs.
  • Dihydrodioxin vs.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Answer :
  • Scaffold Modification : Synthesize analogs with variations in the dioxin (e.g., tetrahydrofuran replacement) and sulfonamide (e.g., morpholine vs. piperidine) groups .
  • Data Correlation : Use multivariate regression (e.g., PLS) to link structural descriptors (e.g., LogP, polar surface area) to bioactivity .
  • Validation : Test top analogs in orthogonal assays (e.g., kinase panel vs. cytotoxicity) to confirm selectivity .

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